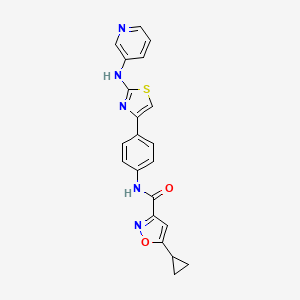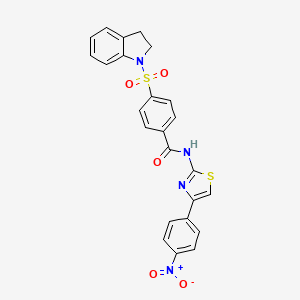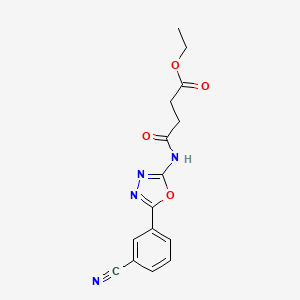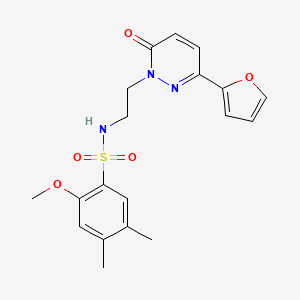
1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CNPPD) is a compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. CNPPD is a heterocyclic compound that is composed of a pyrrole ring, a nitro group, and a chlorine substituent. It has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-bacterial properties. Furthermore, it has been investigated for its potential applications in drug synthesis, medical imaging, and tissue engineering.
Wissenschaftliche Forschungsanwendungen
Optical and Electronic Applications
Diketopyrrolopyrroles, like 1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, are renowned for their exceptional optical properties and stability. They are utilized in a wide array of high-performance applications, including high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The structural modification of these compounds leads to significant changes in both linear and nonlinear optical properties, showcasing strong bathochromic shifts in absorption and enhanced two-photon absorption cross-sections. Their straightforward synthesis, combined with good stability and near-unity fluorescence quantum yield, continues to draw attention for further application in real-world technologies (Grzybowski & Gryko, 2015).
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring, which is part of the broader family of compounds including this compound, is widely utilized in medicinal chemistry. This scaffold is extensively explored due to its ability to efficiently explore pharmacophore space because of its sp3 hybridization, contribution to the stereochemistry of molecules, and increased three-dimensional coverage. The non-planarity of the ring introduces a phenomenon known as "pseudorotation," which is advantageous for designing compounds for the treatment of human diseases. Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, are highlighted for their bioactive properties with target selectivity, providing a valuable framework for drug discovery (Li Petri et al., 2021).
Electronic Device Applications
Compounds related to this compound, specifically π-conjugated organic donor–acceptor (D–A) type polymers containing diketopyrrolopyrrole (DPP) derivatives, have shown significant promise in electronic device applications. The novel chromophores, such as isoDPP, BDP, and NDP, which share structural similarities with DPP, exhibit distinct optical, electrochemical, and device performance characteristics. Polymers containing these high-performance electron-deficient pigments are potential candidates for high-performance electronic devices due to their unique properties stemming from core-extension or structure optimization. This underscores the versatility and potential of DPP-based polymers in advancing the field of electronic materials (Deng et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds, such as thiourea derivatives, have been noted for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
It’s worth noting that related compounds, such as thiourea derivatives, have been studied for their interaction with various biological targets .
Biochemical Pathways
Related compounds, such as thiourea derivatives, have been noted to influence a variety of biochemical pathways due to their diverse biological applications .
Result of Action
Related compounds, such as thiourea derivatives, have been studied for their diverse biological effects .
Eigenschaften
IUPAC Name |
1-(4-chloro-3-nitrophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O4/c11-7-2-1-6(5-8(7)13(16)17)12-9(14)3-4-10(12)15/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLNDCQNBCAVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Pyrazolo[1,5-a]pyridin-3-ol](/img/structure/B2528600.png)
![6-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2528601.png)
![5-(2-Ethoxyethyl)-1,3-dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2528603.png)
![(E)-4-(Dimethylamino)-N-[3-(2,2,2-trifluoroethyl)cyclobutyl]but-2-enamide](/img/structure/B2528604.png)


![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2528608.png)


![N-(3-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2528613.png)

![2-{[4-(4-chlorophenyl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2528615.png)

![(E)-4-acetyl-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2528617.png)
